molecular formula C47H75NO17 B1677061 Nystatin CAS No. 1400-61-9

Nystatin

Cat. No.: B1677061
CAS No.: 1400-61-9
M. Wt: 926.1 g/mol
InChI Key: VQOXZBDYSJBXMA-KZHBHFBCSA-N
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Mechanism of Action

Target of Action

Nystatin is a polyene ionophore antifungal that has broad-spectrum fungicidal and fungistatic activity against a number of yeasts and fungi, most notably Candida species . The primary target of this compound is ergosterol , a major component of the fungal cell membrane .

Mode of Action

This compound acts by binding to ergosterol . This binding causes the formation of pores in the membrane, which allows for leakage of intracellular contents . The formation of these pores results in a change in membrane permeability .

Biochemical Pathways

The action of this compound is driven by the presence of highly ordered membrane domains capable of stabilizing the this compound oligomers . This compound pore formation is accompanied by strong this compound-induced membrane reorganization that depends on membrane lipid composition .

Pharmacokinetics

This compound undergoes very little absorption following oral or topical administration . Gastrointestinal absorption of this compound is insignificant . Most orally administered this compound is passed unchanged in the stool .

Result of Action

The result of this compound’s action is the disruption of the fungal cell membrane, leading to leakage of intracellular contents and the subsequent death of the fungus . This disruption is due to the formation of pores in the membrane caused by this compound’s binding to ergosterol .

Action Environment

The presence of highly ordered membrane domains capable of stabilizing the this compound oligomers influences the mechanism of action . Moreover, environmental factors such as the presence of sterols and the lipid composition of the membrane can influence the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

Nystatin functions as a pore-forming ionophore, which means it creates channels in the fungal cell membrane . This action is dependent on the presence and type of membrane sterols, such as ergosterol . This compound interacts with membrane sterols to form aqueous pores, leading to increased membrane permeability and leakage of intracellular contents . This interaction is crucial for its antifungal activity and toxicity .

Cellular Effects

This compound exerts its effects on various cell types by disrupting the fungal cell membrane . This disruption leads to leakage of essential intracellular components, ultimately causing cell death . In mammalian cells, this compound can cause cytotoxic effects due to its interaction with cholesterol in the cell membrane . This interaction can lead to changes in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to membrane sterols, particularly ergosterol in fungal cells . This binding results in the formation of pores in the cell membrane, leading to increased permeability and leakage of intracellular contents . This compound’s mechanism of action is complex and depends on the lipid composition of the membrane . In membranes enriched with phospholipids, this compound forms pores within the gel domains, while in sphingolipid-enriched membranes, it destabilizes the gel phase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that this compound can cause cytotoxic effects in mammalian cells over prolonged exposure . The formation and stabilization of this compound-induced pores are influenced by the membrane’s lipid composition and can lead to long-term changes in membrane organization .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, this compound can cause significant toxicity, including decreased body weight, food consumption, and piloerection in rats . In reproductive toxicity studies, high doses of this compound led to maternal toxicity and developmental effects in offspring . These studies highlight the importance of carefully monitoring this compound dosage to avoid adverse effects.

Metabolic Pathways

This compound is not significantly metabolized in the body and is primarily excreted unchanged . Its interaction with membrane sterols, particularly ergosterol, is crucial for its antifungal activity . This compound’s ability to form pores in the cell membrane disrupts the normal metabolic processes of fungal cells, leading to cell death .

Transport and Distribution

This compound is poorly absorbed from the gastrointestinal tract and is primarily used for topical or oral treatment of localized infections . In systemic administration, this compound’s distribution is limited due to its poor absorption and significant toxicity . Novel formulations, such as this compound-intralipid, have been developed to improve its pharmacokinetics and reduce toxicity .

Subcellular Localization

This compound primarily localizes to the cell membrane, where it interacts with membrane sterols to form pores . This localization is essential for its antifungal activity and cytotoxic effects . The presence of highly ordered membrane domains can stabilize this compound oligomers and enhance its pore-forming ability .

Preparation Methods

Synthetic Routes and Reaction Conditions: Nystatin is not typically synthesized chemically due to its complex structure. Instead, it is produced through fermentation using the bacterium Streptomyces noursei . The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic.

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation. The bacterium Streptomyces noursei is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the culture broth is filtered to remove bacterial cells, and this compound is extracted using organic solvents. The crude extract is then purified through various chromatographic techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Nystatin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Due to its polyene structure, it is particularly susceptible to oxidation reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the hydroxyl groups present in the this compound molecule, often using reagents like acyl chlorides or alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Nystatin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Amphotericin B: Like nystatin, amphotericin B binds to ergosterol and forms pores in fungal cell membranes.

    Natamycin: Natamycin also binds to ergosterol but is primarily used in the food industry to prevent fungal growth on dairy products.

Uniqueness of this compound: this compound’s primary uniqueness lies in its specific use for treating Candida infections and its limited systemic absorption, making it suitable for topical and oral use without significant systemic toxicity .

Properties

CAS No.

1400-61-9

Molecular Formula

C47H75NO17

Molecular Weight

926.1 g/mol

IUPAC Name

(1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid

InChI

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/t27-,28-,29-,30+,31+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1

InChI Key

VQOXZBDYSJBXMA-KZHBHFBCSA-N

Isomeric SMILES

C[C@H]1C=CC=CCCC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CC[C@H](C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O

SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC(C(C(CC(=O)CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)O)OC2C(C(C(C(O2)C)O)N)O

Canonical SMILES

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O

Appearance

Solid powder

Color/Form

Light yellow powder
Yellow to tan powde

melting_point

Gradually decomp above 160 °C without melting by 250 °C

1400-61-9

physical_description

Solid

Pictograms

Acute Toxic; Irritant; Health Hazard

Purity

Potency: 4400 units/mg min. (or refer to the Certificate of Analysis)

shelf_life

Solutions and aqueous suspensions begin to lose activity soon after preparation. Aqueous suspensions are stable for 10 minutes on heating to 100 °C at pH 7;  also stable in moderately alkaline media, but labile at pH 9 and pH 2. Heat, light, and oxygen accelerate decomposition.
Affected by air and moisture
The substance is amphoteric, but aqueous and alkaline solutions are unstable. Nystatin shows optimum stability in phosphate - citrate buffers at pH 5.7. If kept refrigerated, the pure substance can be stored for several months without loss of activity.
Nystatin deteriorates on exposure to heat, light, moisture, or air.

solubility

MW: 926.12 /Form not specified/
Mg/ml at about 28 °C: methanol 11.2, ethanol 1.2, chloroform 0.48, carbon tetrachloride 1.23, benzene 0.28, toluene 0.285, acetone 0.390, ethyl acetate 0.75, ethylene glycol 8.75
Insol in ether
In water, 3.60X10+2 mg/L at 24 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Nystatin;  Mycostatin. AI3-26526;  Barstatin 100;  Biofanal;  Candex;  Candex Lotion;  Candio-hermal;  Diastatin;  Fungicidin;  Herniocid;  HSDB 3138;  Korostatin;  Moronal;  Myconystatin;  Mycostatin;  Nilstat;  Nistatin;  Nistatina;  NSC 150817;  Nyamyc;  Nyotran;  Nysert;  Nystan;  Nystatin;  Nystatine;  Nystavescent;  Nystex;  Nystop;  O-V Statin;  Stamycin;  Zydin E

vapor_pressure

8.7X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Nystatin exert its antifungal activity?

A1: this compound is a polyene antifungal antibiotic that targets ergosterol, a key component of fungal cell membranes. [] It binds to ergosterol, forming pores in the membrane, which disrupts the cell's integrity and leads to leakage of essential cellular components, ultimately resulting in fungal cell death. [, ]

Q2: What is the molecular formula and weight of this compound?

A3: this compound is a complex molecule with the molecular formula C47H75NO17 and a molecular weight of 926.11 g/mol. []

Q3: How stable is this compound in different formulations?

A4: this compound exhibits variable stability depending on the formulation. In powder form, it is unstable in the presence of moisture and requires storage in a cool, dry place. [] Researchers have explored various formulation strategies to enhance its stability, including liposomal encapsulation, microparticles, and solid dispersions. [, , ]

Q4: What is the impact of pH on this compound stability?

A5: The stability of this compound is influenced by pH. Researchers have developed pH-sensitive liposomes that remain stable at neutral pH but release this compound in acidic environments, such as those found in lysosomes, enhancing its intracellular antifungal activity against pathogens like Cryptococcus neoformans. []

Q5: What are some approaches to improve this compound's delivery and effectiveness?

A5: Several strategies have been explored to enhance this compound's delivery and efficacy. These include:

  • Liposomal this compound: Encapsulating this compound in liposomes improves its solubility and bioavailability, potentially enhancing its effectiveness against certain Candida species, including those resistant to Amphotericin B. []
  • pH-Sensitive Liposomes: These formulations target the delivery of this compound to acidic environments within macrophages, improving its efficacy against intracellular fungal infections. []
  • Microparticles: Formulating this compound as microparticles allows for sustained drug release, potentially improving patient compliance by reducing the frequency of application. []
  • Nanoemulsions: Incorporating this compound into nanoemulsions enhances its solubility and dissolution rate, leading to improved topical delivery and efficacy against cutaneous candidiasis. []

Q6: What is the primary route of administration for this compound and why?

A7: this compound is poorly absorbed from the gastrointestinal tract, making it primarily effective for topical treatment of fungal infections. [] Therefore, it is commonly administered orally for oral thrush or topically as creams, ointments, or powders for skin infections.

Q7: What is the post-antifungal effect (PAFE) of this compound?

A9: Studies have shown that this compound exhibits PAFE, meaning it continues to suppress fungal growth even after a limited exposure time. [, ] This effect can vary depending on the fungal species and the concentration of this compound used.

Q8: Is this compound safe for use in pregnant women?

A11: While this compound is generally considered safe for topical use, its safety during pregnancy has not been definitively established. [] Therefore, it's essential to consult a healthcare professional before using this compound during pregnancy.

Q9: What analytical methods are used to ensure the quality of this compound formulations?

A9: Several analytical methods are employed for quality control of this compound formulations. These include:

  • UV Spectrophotometry: This technique is widely used to determine the content of this compound in various formulations due to its characteristic absorbance at specific wavelengths. [, ]
  • Microbiological Assay: This method assesses the potency of this compound by measuring its inhibitory effect on the growth of susceptible fungal strains. []

Q10: What are some alternatives to this compound for treating fungal infections?

A10: Several other antifungal agents are available as alternatives to this compound, offering potentially better efficacy or a broader spectrum of activity. Some examples include:

  • Fluconazole: This triazole antifungal agent demonstrates superior efficacy compared to this compound in preventing Candida infections, particularly in immunocompromised patients. [, ]
  • Clotrimazole: This imidazole antifungal agent is effective against a broad range of fungi and is often used topically for various fungal skin infections. []
  • Amphotericin B: This polyene antifungal agent is considered a broad-spectrum antifungal and is used for severe systemic fungal infections. []

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